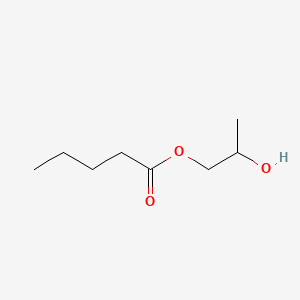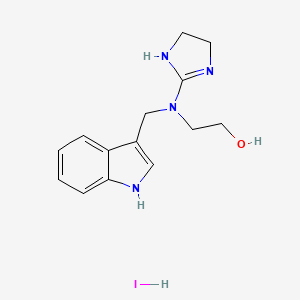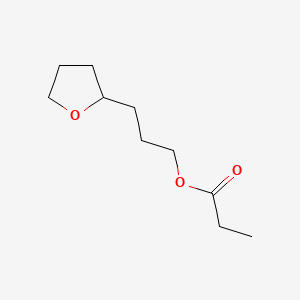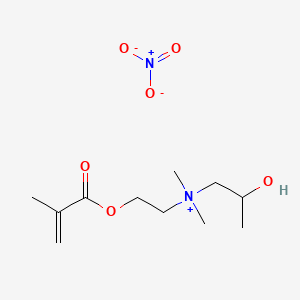
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a compound that belongs to the class of cationic surfactants. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various applications, including as a monomer in polymer synthesis and as a film-forming agent .
Preparation Methods
The synthesis of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 2-hydroxypropylamine with 2-methacryloyloxyethyl chloride in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound is used in the formulation of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems due to its film-forming properties.
Industry: The compound is used in the production of antistatic agents, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s cationic nature allows it to interact with negatively charged surfaces, leading to its antistatic and film-forming properties. The pathways involved include the formation of stable films on surfaces and the reduction of static charge buildup .
Comparison with Similar Compounds
(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate can be compared with other similar compounds such as:
2-Hydroxypropyl-2-methacryloyloxyethyl phthalate: This compound has similar film-forming properties but differs in its molecular structure and specific applications.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound is used in the synthesis of polysulfobetaines and has unique biocompatibility properties.
The uniqueness of this compound lies in its specific combination of antistatic, film-forming, and dispersing properties, making it suitable for a wide range of applications .
Properties
CAS No. |
68928-62-1 |
|---|---|
Molecular Formula |
C11H22N2O6 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-hydroxypropyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H22NO3.NO3/c1-9(2)11(14)15-7-6-12(4,5)8-10(3)13;2-1(3)4/h10,13H,1,6-8H2,2-5H3;/q+1;-1 |
InChI Key |
PWLYTOCBDCTZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


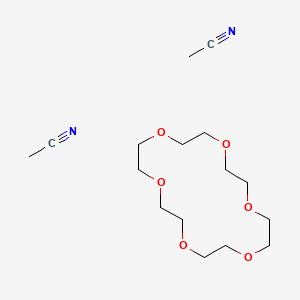





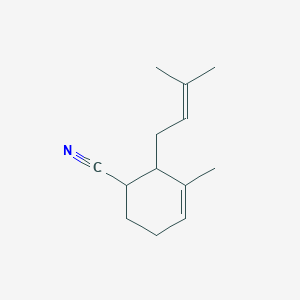
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
